3-bromo-N-(2-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

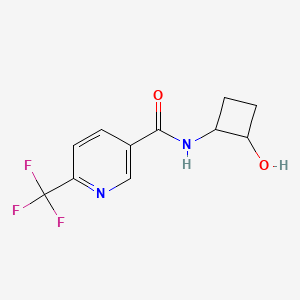

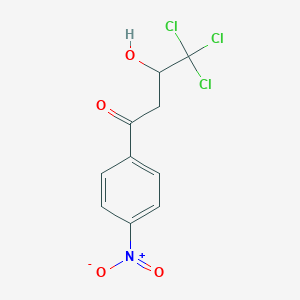

3-bromo-N-(2-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The IUPAC name for this compound is 3-bromo-N-(2-fluorophenyl)propanamide .

Molecular Structure Analysis

The InChI code for 3-bromo-N-(2-fluorophenyl)propanamide is 1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Fluorescence Turn-On Sensing of Fluoride Ions

The research into anion sensors based on main group elements led to the synthesis of bromide salts of tetraarylstibonium cations. These compounds, including derivatives with aryl groups like 1-pyrenyl and 3-perylenyl, exhibit fluorescence turn-on sensing capabilities for fluoride ions in water. The detection mechanism relies on the formation of fluorostiboranes, which show marked fluorescence intensity enhancement, demonstrating the potential of these compounds for selective fluoride ion sensing in environmental and drinking water samples (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

Synthesis of Fluorescent ATRP Initiators

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and characterized, revealing its molecular structure through various spectroscopic methods. This compound showed efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator for acrylates polymerization, illustrating its application in the development of new materials with specific fluorescent properties (Kulai & Mallet-Ladeira, 2016).

Deprotonation Studies Leading to β-Lactams or Acrylanilides

Investigations into the reactivity of 3-bromo-N-(p-bromophenyl)propanamide revealed two distinct pathways upon deprotonation, leading to either β-lactams or acrylanilides depending on the experimental conditions. This study highlights the selective synthesis of molecules with significant biological activities, showcasing the compound's utility in producing biologically active structures under controlled conditions (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure of the title compound, linking 3-bromophenyl and 4-fluorophenyl rings via a prop-2-en-1-one spacer, was analyzed, revealing how molecules are linked by C—H⋯π interactions. This analysis provides insights into the structural basis for the compound's reactivity and potential applications in material science and molecular engineering (Atioğlu, Bindya, Akkurt, & Chidan Kumar, 2019).

Dual Inhibitory Potential Analgesic Agents

A novel flurbiprofen analogue, integrating dual inhibitory action against FAAH and COX, was developed, showing potential as an analgesic agent. This compound, through its competitive, reversible inhibition of FAAH and substrate-selective inhibition of COX, underscores the therapeutic potential of dual-action compounds for pain management and inflammation (Deplano et al., 2021).

Safety And Hazards

Safety information for 3-bromo-N-(2-fluorophenyl)propanamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in well-ventilated areas .

Eigenschaften

IUPAC Name |

3-bromo-N-(2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUOWJWFMUGSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-fluorophenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)

![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)

![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2734212.png)

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)

![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)